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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439 Get Quote

This guide provides a detailed comparison of LML134, a novel histamine H3 receptor (H3R)

inverse agonist, with other wake-promoting agents. The information is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of

LML134's mechanism of action, supported by available experimental data.

Introduction to LML134
LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was under

development for the treatment of excessive daytime sleepiness, particularly in the context of

shift work disorder.[1][2] The H3 receptor is a presynaptic autoreceptor on histaminergic

neurons and a heteroreceptor on other neurons in the central nervous system. As an inverse

agonist, LML134 blocks the constitutive activity of the H3 receptor, leading to increased

synthesis and release of histamine and other neurotransmitters, which in turn promotes

wakefulness.[3] A key characteristic of LML134 is its rapid association with and dissociation

from the H3 receptor, a kinetic profile designed to provide a strong wake-promoting effect

without causing the insomnia that can be associated with H3R inverse agonists with slower

dissociation rates.[2][4][5]

Comparative Preclinical Data
The following tables summarize the available preclinical data for LML134 and its key

comparators: pitolisant, another H3R inverse agonist, and modafinil, an atypical stimulant with

a different mechanism of action.
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Table 1: In Vitro Receptor Binding and Functional
Activity

Compound Target Assay Type Species Value
Reference(s
)

LML134
Histamine H3

Receptor

Binding

Assay (Ki)
Human 12 nM [3]

Histamine H3

Receptor

cAMP

Functional

Assay (Ki)

Human 0.3 nM [3]

Pitolisant
Histamine H3

Receptor

Binding

Assay (Ki)
Human 0.16 nM [6]

Histamine H3

Receptor

Functional

Assay (EC50)
Human 1.5 nM [6]

Modafinil

Dopamine

Transporter

(DAT)

Uptake

Inhibition

(IC50)

Rat 4 - 13 µM [4]

Norepinephri

ne

Transporter

(NET)

Binding

Assay
Monkey Binds in vivo [1]

Table 2: In Vivo Pharmacokinetics
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Compoun
d

Species
Administr
ation

Tmax
Terminal
Half-life

Brain
Penetrati
on

Referenc
e(s)

LML134 Rat Oral 0.5 hours
0.44 hours

(IV)
Good [3]

Pitolisant Human Oral ~3.5 hours
10 - 12

hours
Yes [6]

Modafinil Human Oral 2 - 4 hours

~15 hours

(for R-

enantiomer

,

armodafinil

)

Yes [1]

Table 3: In Vivo Receptor Occupancy
Compound Species Dose Time Point

Receptor
Occupancy

Reference(s
)

LML134 Rat 10 mg/kg p.o. 1 hour >80% [5]

Rat 10 mg/kg p.o. 8 hours ~20% [5]

Pitolisant Human 40 mg 3 hours 84 ± 7% [7]

Clinical Efficacy and Safety
A Phase II clinical trial (CLML134X2201) was conducted to evaluate the efficacy and safety of

LML134 in patients with shift work disorder.[8] While the study was terminated early by the

sponsor for reasons not related to safety, the available results from a public summary indicate

that LML134 was more effective than placebo in promoting wakefulness.[1][4]

Key Findings from the CLML134X2201 Trial:

Primary Endpoint: The study's primary measure of efficacy was the Multiple Sleep Latency

Test (MSLT), which objectively measures the time it takes for a person to fall asleep.
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Efficacy: Participants were less sleepy at night after taking LML134 compared to placebo, as

evidenced by a longer time to fall asleep during the MSLT naps.[4] The wake-promoting

effect of LML134 was observed to be less pronounced at approximately 9.5 hours post-dose.

[4]

Safety: LML134 was reported to be safe for the participants in the trial, with the most

common adverse event being headache.[4]

Quantitative clinical data from this trial, such as the mean sleep latency in minutes for the

LML134 and placebo groups, are not publicly available.

For comparison, clinical trials with pitolisant and modafinil have demonstrated their efficacy in

treating excessive daytime sleepiness in narcolepsy. A meta-analysis comparing the two found

pitolisant to be non-inferior to modafinil in improving scores on the Epworth Sleepiness Scale

(ESS), a subjective measure of sleepiness.[9]

Signaling Pathways and Experimental Workflows
Mechanism of Action: H3 Receptor Inverse Agonism
LML134 and pitolisant act as inverse agonists at the histamine H3 receptor. This receptor has

a high level of constitutive (basal) activity, meaning it is active even in the absence of its natural

ligand, histamine. This basal activity inhibits the synthesis and release of histamine from

presynaptic histaminergic neurons. By acting as inverse agonists, LML134 and pitolisant bind

to the H3 receptor and reduce its constitutive activity. This disinhibition leads to an increased

release of histamine into the synapse. The released histamine then binds to postsynaptic H1

receptors, promoting wakefulness and arousal.
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Synaptic Cleft Postsynaptic Neuron
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Histamine H3 Receptor Inverse Agonist Signaling Pathway.

Mechanism of Action: Modafinil
Modafinil's mechanism of action is not fully elucidated but is distinct from that of H3R inverse

agonists. It is known to bind to the dopamine transporter (DAT) and inhibit the reuptake of

dopamine.[4] This leads to an increase in extracellular dopamine levels in certain brain regions,

which is thought to contribute to its wake-promoting effects. Unlike traditional stimulants, its

effects are not antagonized by dopamine receptor antagonists in the same way.
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Simplified Diagram of Modafinil's Proposed Mechanism.

Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the H3 receptor.

Materials:
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Cell membranes prepared from cells expressing the human H3 receptor.

Radioligand, such as [3H]-N-α-methylhistamine.

Test compound (e.g., LML134) at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the test compound in the assay buffer.

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-

bound radioligand from the unbound radioligand.

Wash the filters with cold wash buffer to remove non-specific binding.

Measure the radioactivity retained on the filters using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow.

Multiple Sleep Latency Test (MSLT)
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The MSLT is the standard clinical test to objectively measure daytime sleepiness.

Patient Preparation:

The patient undergoes a full overnight polysomnogram (sleep study) the night before the

MSLT to rule out other sleep disorders and ensure adequate sleep.

The patient maintains a regular sleep-wake schedule for at least one to two weeks before

the test, often documented with a sleep diary and/or actigraphy.

Medications that can affect sleep are typically discontinued for a specified period before

the test.

Procedure:

The test consists of four or five scheduled nap opportunities throughout the day, typically

starting 1.5 to 3 hours after waking up from the overnight study.

Naps are spaced two hours apart.

For each nap, the patient is asked to lie down in a dark, quiet room and try to fall asleep.

Electrodes are used to monitor brain waves (EEG), eye movements (EOG), and muscle

tone (EMG) to determine the precise moment of sleep onset and identify sleep stages.

Each nap trial is terminated 15 minutes after the first epoch of sleep is observed, or after

20 minutes if no sleep occurs.

Data Analysis:

The primary outcome is the mean sleep latency, which is the average time it took the

patient to fall asleep across all naps. A shorter mean sleep latency indicates a higher

degree of sleepiness.

The number of sleep-onset REM periods (SOREMPs) is also recorded, which is important

for the diagnosis of narcolepsy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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